(-)-STYLOPINE
CAS No.: 84-39-9
VCID: VC21336024
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
(-)-Stylopine, also known as (S)-stylopine, is a naturally occurring berberine alkaloid found in plants of the Papaveraceae family. It is an organic heterohexacyclic compound classified as an (S)-7,8,13,14-tetrahydroprotoberberine and plays a role as a plant metabolite . This compound has been isolated from various species, including Corydalis solida and Corydalis racemosa . Biological Activities and Research FindingsRecent studies have highlighted the potential of (-)-stylopine in medical applications, particularly in cancer therapy. It has been investigated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which is a key target in treating osteosarcoma, a common primary bone cancer . Anti-Tumor EffectsIn in vitro studies, (-)-stylopine demonstrated significant anti-tumor effects against human MG-63 osteosarcoma cells. It inhibited cell proliferation and induced apoptosis, showing potential as a new drug candidate for bone cancer treatment . The compound also inhibited VEGF-165 induced MG-63 cell migration and reduced VEGFR2 expression, further supporting its therapeutic potential .
Production and SynthesisEfforts have been made to produce (-)-stylopine efficiently using microbial systems. For instance, Pichia pastoris has been used as an expression system for the microbial production of stylopine, offering a promising method for large-scale synthesis . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 84-39-9 | ||||||||||
Product Name | (-)-STYLOPINE | ||||||||||
Molecular Formula | C19H17NO4 | ||||||||||
Molecular Weight | 323.3 g/mol | ||||||||||
IUPAC Name | (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | ||||||||||
Standard InChI | InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | ||||||||||
Standard InChIKey | UXYJCYXWJGAKQY-OAHLLOKOSA-N | ||||||||||
Isomeric SMILES | C1CN2CC3=C(C[C@@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | ||||||||||
SMILES | C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | ||||||||||
Canonical SMILES | C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | ||||||||||
Synonyms | 6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine stylopine stylopine, (S)-isomer stylopine, 14C-labeled, (+,-)-isomer tetrahydrocoptisine |
||||||||||
PubChem Compound | 440583 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume